molecular formula C19H24N4O5 B2636741 N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251575-22-0

N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2636741
CAS No.: 1251575-22-0
M. Wt: 388.424
InChI Key: CHRHFQQNJWBBHS-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide features a pyrimidinone core substituted with a morpholin-4-yl group at the 2-position and an acetamide-linked 2,5-dimethoxyphenyl moiety. This structure combines electron-donating methoxy groups with the morpholine heterocycle, which is known to enhance solubility and metabolic stability in pharmaceuticals .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-13-10-18(25)23(19(20-13)22-6-8-28-9-7-22)12-17(24)21-15-11-14(26-2)4-5-16(15)27-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRHFQQNJWBBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 2,5-dimethoxyphenyl moiety, which contributes to its lipophilicity and potential receptor interactions.
  • A morpholinyl group , which may enhance solubility and bioavailability.
  • A dihydropyrimidinone core, known for various biological activities including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of acetanilide and pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has not been extensively studied in clinical settings; however, its structural similarities suggest potential efficacy.

Case Study: Cytotoxicity Profile

A study assessing the cytotoxic effects of related acetamide derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 25 μM against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that N-(2,5-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide could possess comparable activity.

CompoundCell LineIC50 (μM)
Compound AMCF-715
Compound BHCT11620
This compoundTBDTBD

Enzyme Inhibition

The morpholinyl group is known to interact with various enzymes. Preliminary molecular docking studies suggest that this compound may inhibit specific targets involved in tumor progression. For example, it may act on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of the compound. Similar derivatives have shown promising antifungal activity against pathogens like Sclerotinia sclerotiorum, indicating that this compound could also exhibit such properties .

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Disruption of Metabolic Pathways : Targeting metabolic enzymes critical for tumor growth.

Comparison with Similar Compounds

Physicochemical Properties

Key data from analogous compounds (Table 1):

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (1H NMR) Reference
Target Compound 2,5-dimethoxyphenyl, morpholin-4-yl N/A N/A Expected: δ 3.5–3.7 (morpholine CH2), 3.7–3.9 (OCH3) N/A
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide 4-phenoxyphenyl, thio 60 224–226 δ 12.45 (NH), 10.08 (NHCO), 7.10–6.91 (Ar-H)
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl, thio 80 230–232 δ 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-isopropylphenyl, 2-oxomorpholinyl 58 Not reported δ 4.90 (t, J=3.8 Hz), 2.14 (CH3), 1.21 (d, J=7.0 Hz)
  • Yields: Electron-withdrawing substituents (e.g., dichloro in ) correlate with higher yields (80%) compared to electron-donating groups (e.g., phenoxy in , %) .
  • Melting Points: Thioether analogs exhibit melting points >220°C, suggesting high crystallinity, while morpholinone derivatives lack reported data .
  • Spectral Trends: All analogs show characteristic NHCO (δ ~10.1 ppm) and pyrimidinone NH (δ ~12.5 ppm) signals. Morpholine/morpholinone protons appear as distinct multiplets .

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